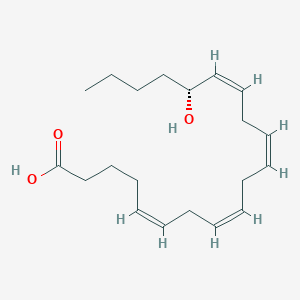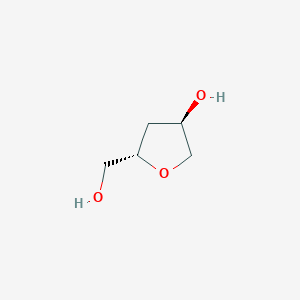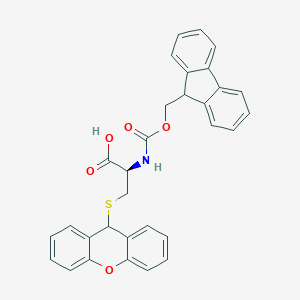
Fmoc-S-xanthyl-L-cysteine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-S-xanthyl-L-cysteine is an Fmoc protected cysteine derivative . It has a molecular weight of 523.61 and its IUPAC name is (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(9H-xanthen-9-ylsulfanyl)propanoic acid .
Synthesis Analysis
Fmoc-S-xanthyl-L-cysteine is potentially useful for proteomics studies and solid phase peptide synthesis techniques . It is used in the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo .Molecular Structure Analysis
The Fmoc-S-xanthyl-L-cysteine molecule contains a total of 68 bonds. There are 43 non-H bonds, 26 multiple bonds, 8 rotatable bonds, 2 double bonds, 24 aromatic bonds, 1 five-membered ring, 5 six-membered rings, 2 nine-membered rings, 2 ten-membered rings, 1 carboxylic acid (aliphatic), and 1 (thio-) carbamate (aliphatic) .Chemical Reactions Analysis
Fmoc-S-xanthyl-L-cysteine is an Fmoc protected cysteine derivative that is potentially useful for proteomics studies and solid phase peptide synthesis techniques . The Fmoc group is used as a protective group in peptide synthesis.Physical And Chemical Properties Analysis
Fmoc-S-xanthyl-L-cysteine is a white to off-white powder . It has a melting point of 190-194°C . It should be stored at 0-8°C .科学的研究の応用
Synthesis of Glycopeptides and Their Derivatives
Fmoc-S-xanthyl-L-cysteine is a useful intermediate for the preparation of a variety of S-substituted Fmoc-L-cysteine derivatives . This is particularly important in the synthesis of glycopeptides and their derivatives . Glycoproteins play a crucial role in biological processes, and their synthetic counterparts, glycopeptides, have become a significant area of research .
Biomedical Research and Pharmaceutical Development
Due to their high chemical and enzymatic stability, thioglycosides have become attractive synthetic targets in biomedical research and pharmaceutical development . Fmoc-S-xanthyl-L-cysteine, being a thioglycoside, is therefore valuable in these fields .
Fabrication of Biofunctional Hydrogel Materials
The self-assembly of peptide derivatives, including Fmoc-S-xanthyl-L-cysteine, can lead to the formation of supramolecular nanostructures and their three-dimensional networks . These structures can be used to fabricate various biofunctional hydrogel materials .
Formation of Supramolecular Nanostructures
Fmoc-S-xanthyl-L-cysteine can self-assemble into supramolecular nanostructures under aqueous conditions . These nanostructures have potential applications in nanotechnology and materials science .
Development of New Therapeutics
The ability of Fmoc-S-xanthyl-L-cysteine to form stable supramolecular hydrogels has facilitated research activity in the development of new therapeutics .
Coassembly of Oppositely Charged Short Peptides
Fmoc-S-xanthyl-L-cysteine can coassemble with oppositely charged short peptides into well-defined supramolecular hydrogels . This property can be exploited in the design of new materials and in the study of peptide-peptide interactions .
将来の方向性
Fmoc-S-xanthyl-L-cysteine could be useful as an unusual amino acid analog to aid in the deconvolution of protein structure and function . It is potentially useful for proteomics studies and solid phase peptide synthesis techniques . The development of increasingly sophisticated strategies for the protection and subsequent deprotection of cysteine, such as the use of Fmoc-S-xanthyl-L-cysteine, is facilitating the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo .
作用機序
Target of Action
Fmoc-S-xanthyl-L-cysteine, also known as Fmoc-Cys(Xan)-OH, is primarily used in the field of peptide synthesis . The compound’s primary targets are the amino acids that are involved in the formation of peptides .
Mode of Action
Fmoc-Cys(Xan)-OH acts as a protecting group for the amino acid cysteine during peptide synthesis . The Fmoc group protects the amino group of the cysteine, allowing for the selective formation of peptide bonds . The xanthyl group (Xan) protects the thiol group of the cysteine, preventing unwanted side reactions .
Biochemical Pathways
The use of Fmoc-Cys(Xan)-OH in peptide synthesis affects the biochemical pathway of protein formation. By protecting specific functional groups on the cysteine amino acid, it allows for the precise assembly of peptides, which can then fold into functional proteins .
Pharmacokinetics
Its stability, solubility, and reactivity are crucial for its effectiveness in peptide synthesis .
Result of Action
The use of Fmoc-Cys(Xan)-OH in peptide synthesis results in the formation of precise peptide sequences. This enables the study of proteins and their functions, the development of new drugs, and advancements in biomedical research .
Action Environment
The action of Fmoc-Cys(Xan)-OH is influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For instance, the Fmoc group is base-labile, meaning it can be removed under basic conditions . Therefore, careful control of the reaction environment is essential for the successful use of Fmoc-Cys(Xan)-OH in peptide synthesis .
特性
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(9H-xanthen-9-ylsulfanyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H25NO5S/c33-30(34)26(18-38-29-23-13-5-7-15-27(23)37-28-16-8-6-14-24(28)29)32-31(35)36-17-25-21-11-3-1-9-19(21)20-10-2-4-12-22(20)25/h1-16,25-26,29H,17-18H2,(H,32,35)(H,33,34)/t26-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTSQGWFHHHZCOH-SANMLTNESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CSC4C5=CC=CC=C5OC6=CC=CC=C46)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CSC4C5=CC=CC=C5OC6=CC=CC=C46)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H25NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40442304 |
Source


|
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-S-9H-xanthen-9-yl-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40442304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
523.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
186829-25-4 |
Source


|
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-S-9H-xanthen-9-yl-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40442304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





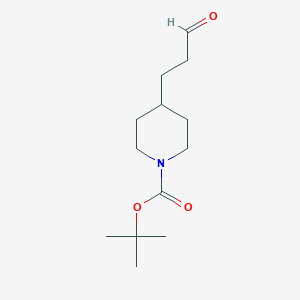
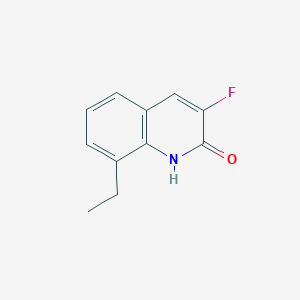
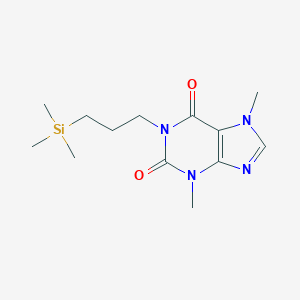
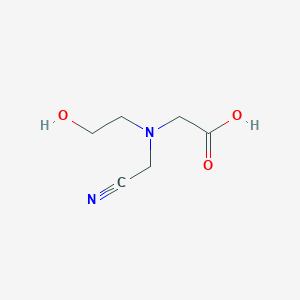
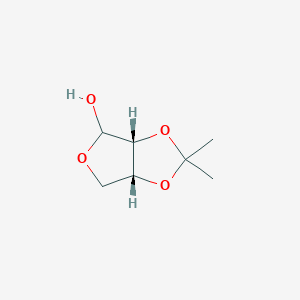

![1-[4-(2,6-Dimethylmorpholin-4-yl)-3-nitrophenyl]ethan-1-one](/img/structure/B62292.png)

